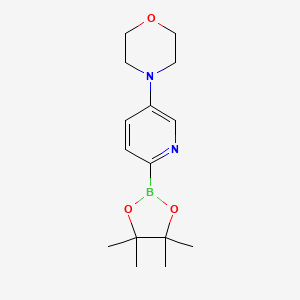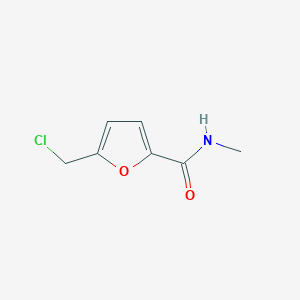
5-(CHLOROMÉTHYL)-N-MÉTHYL-2-FURAMIDE
Vue d'ensemble
Description
5-(Chloromethyl)-N-methylfuran-2-carboxamide is an organic compound that consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid . It is a colourless liquid .
Synthesis Analysis
The synthesis of 5-(chloromethyl)-N-methylfuran-2-carboxamide involves the dehydration of fructose and other cellulose derivatives using hydrochloric acid . A new protocol has been developed for chemical processing of spent biomass to obtain 5-(chloromethyl)furfural (CMF) with high selectivity (∼80%) and yields (∼26 wt% or ∼76 mol% with respect to pre-treated biomass) via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .Molecular Structure Analysis
The molecular structure of 5-(chloromethyl)-N-methylfuran-2-carboxamide is characterized by a furan ring substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .Applications De Recherche Scientifique
Conversion des sucres et des polysaccharides
Le composé peut être utilisé dans la conversion rapide et sélective des sucres et des polysaccharides en 5-chlorométhylfurfural . Ce procédé utilise le chauffage par micro-ondes dans un système réactionnel biphasique avec une gamme de solvants organiques . Le fructose et l'inuline se sont avérés particulièrement efficaces pour la production de cette précieuse molécule de plateforme biologique, avec des rendements supérieurs à 70 % obtenus en 15 minutes sous chauffage par micro-ondes .
Synthèse de composés pharmaceutiques
5-(Chlorométhyl)-N-méthyl-2-furamide peut être utilisé pour la synthèse de divers composés pharmaceutiques . Bien que les composés pharmaceutiques spécifiques ne soient pas mentionnés dans la source, la polyvalence du composé suggère qu'il pourrait être utilisé dans un large éventail d'applications pharmaceutiques .
Synthèse de composés néonicotinoïdes
Ce composé peut également être utilisé pour la synthèse de nouveaux composés néonicotinoïdes . Les néonicotinoïdes sont une classe d'insecticides chimiquement similaires à la nicotine et qui agissent sur le système nerveux des insectes .
Production de molécules de plateforme biologique
5-(Chlorométhyl)-N-méthyl-2-furamide peut être converti en de nombreuses moitiés de furane précieuses par oxydation, réduction et additions aldoliques . Cela en fait une précieuse molécule de plateforme biologique qui peut être utilisée comme bloc de construction pour des composés plus complexes .
Safety and Hazards
While specific safety and hazard information for 5-(chloromethyl)-N-methylfuran-2-carboxamide is not available, it is known that typical nitrile gloves do not protect against CMF . The compound, even when handled as a solid, can absorb through gloves and stain the skin a dark brown black color . The health implications of dermal CMF exposure are unclear; CMF should be handled with caution .
Mécanisme D'action
Target of Action
It is known that this compound is a derivative of 5-(chloromethyl)furfural (cmf), which is used in the synthesis of the antiulcer drug ranitidine . Therefore, it can be inferred that 5-(Chloromethyl)-N-Methyl-2-Furamide may interact with similar biological targets as ranitidine, such as the histamine H2 receptors in the stomach lining.
Biochemical Pathways
Given its potential role in the synthesis of ranitidine, it may be involved in the regulation of gastric acid secretion This could involve the histamine H2 receptor pathway, which plays a crucial role in stimulating gastric acid production
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-(Chloromethyl)-N-Methyl-2-Furamide are not well-studied. As such, its impact on bioavailability is currently unknown. Pharmacokinetic studies would be necessary to determine these properties, which would involve assessing how the compound is absorbed, distributed throughout the body, metabolized, and finally excreted .
Result of Action
If it acts similarly to ranitidine, it may result in the reduction of gastric acid secretion, potentially providing relief from conditions like heartburn and stomach ulcers .
Propriétés
IUPAC Name |
5-(chloromethyl)-N-methylfuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-9-7(10)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRYTIQPUGMLQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672460 | |
| Record name | 5-(Chloromethyl)-N-methylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872358-20-8 | |
| Record name | 5-(Chloromethyl)-N-methylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


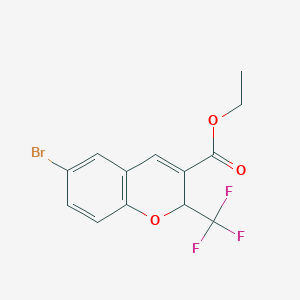

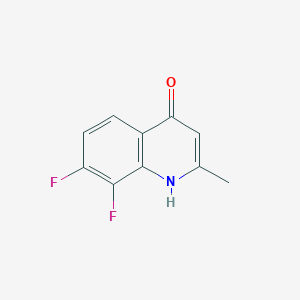
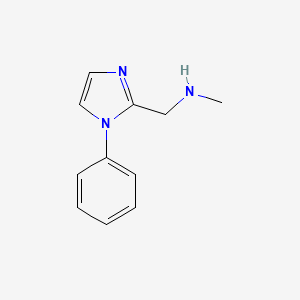
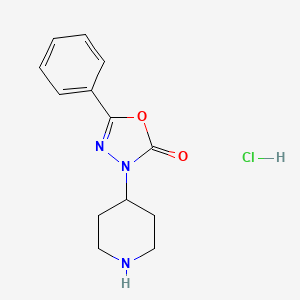
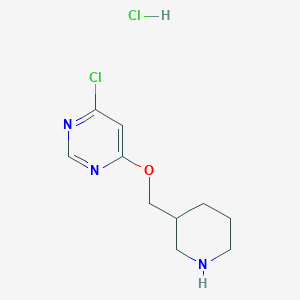
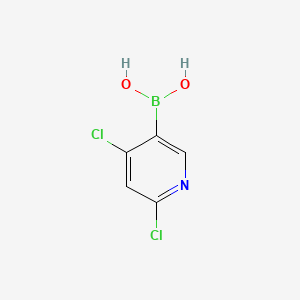
![dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B1418764.png)
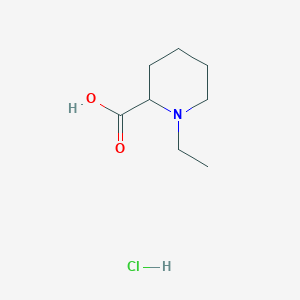
![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1418766.png)
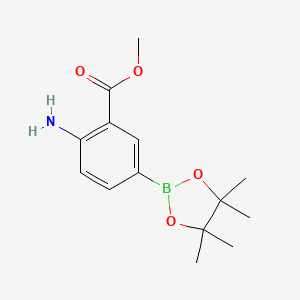

![[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1418771.png)
